1,3-Benzodioxol-5-yl(4-methylpiperidin-1-yl)methanethione
Description
1,3-Benzodioxol-5-yl(4-methylpiperidin-1-yl)methanethione is a chemical compound with the molecular formula C14H17NO2S It features a benzodioxole ring, a piperidine ring, and a methanethione group
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-methylpiperidin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-10-4-6-15(7-5-10)14(18)11-2-3-12-13(8-11)17-9-16-12/h2-3,8,10H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDXBJZGYJFKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl(4-methylpiperidin-1-yl)methanethione typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving piperidine and an appropriate halogenated precursor.
Formation of the Methanethione Group: The methanethione group can be introduced by reacting the intermediate compound with a thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl(4-methylpiperidin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
1,3-Benzodioxol-5-yl(4-methylpiperidin-1-yl)methanethione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain cancer cell lines.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including those with potential therapeutic properties.
Biological Studies: The compound’s biological activity, such as antioxidant and anticancer properties, is of significant interest.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl(4-methylpiperidin-1-yl)methanethione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation, such as tubulin or other proteins essential for cell division.
Pathways Involved: It may interfere with signaling pathways like the PI3K/Akt or MAPK pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole ring and have shown anticancer activity.
Piperidine Derivatives: Compounds like piperine and piperidine have similar structural features and are known for their biological activities.
Uniqueness
1,3-Benzodioxol-5-yl(4-methylpiperidin-1-yl)methanethione is unique due to its combination of the benzodioxole and piperidine rings with a methanethione group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
